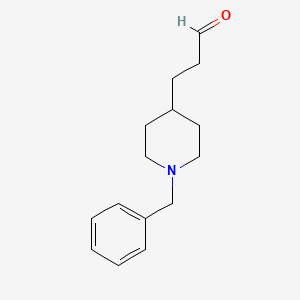
1-(Phenylmethyl)-4-piperidinepropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethyl)-4-piperidinepropanal is an organic compound that features a piperidine ring substituted with a phenylmethyl group and a propanal group
Métodos De Preparación
The synthesis of 1-(Phenylmethyl)-4-piperidinepropanal typically involves the reaction of piperidine with benzyl chloride to form 1-(Phenylmethyl)piperidine. This intermediate is then subjected to a formylation reaction to introduce the propanal group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-(Phenylmethyl)-4-piperidinepropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
1-(Phenylmethyl)-4-piperidinepropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Mecanismo De Acción
The mechanism of action of 1-(Phenylmethyl)-4-piperidinepropanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially offering therapeutic benefits for neurological conditions .
Comparación Con Compuestos Similares
1-(Phenylmethyl)-4-piperidinepropanal can be compared with other similar compounds, such as:
1-(Phenylmethyl)piperidine: Lacks the propanal group, making it less versatile in certain chemical reactions.
4-Piperidinepropanal: Lacks the phenylmethyl group, which reduces its potential biological activity.
Benzylpiperidine derivatives: These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the piperidine ring, phenylmethyl group, and propanal group, which together confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
120014-31-5 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C15H21NO/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,12,14H,4,7-11,13H2 |
Clave InChI |
UQBIONUYOIPRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCC=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
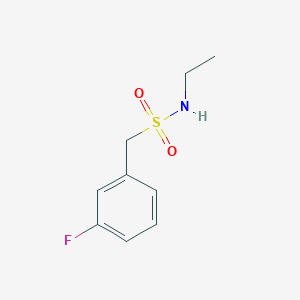
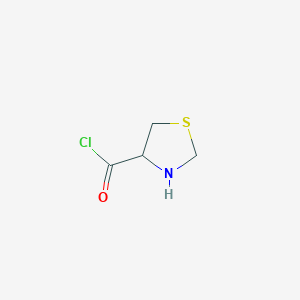

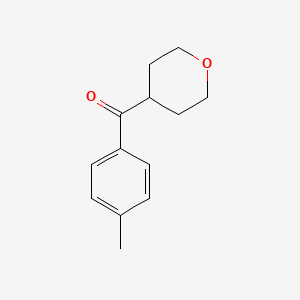
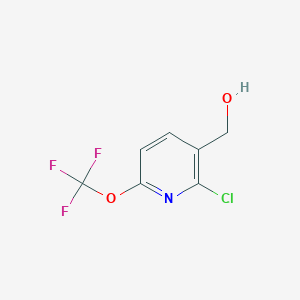


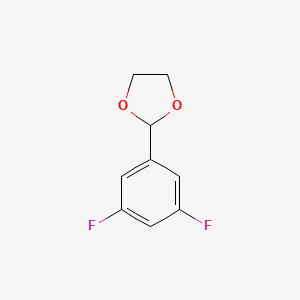
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
